molecular formula C11H11NO2 B13749870 Ketone, hydroxymethyl 2-methyl-3-indolyl CAS No. 27463-04-3

Ketone, hydroxymethyl 2-methyl-3-indolyl

Cat. No.: B13749870
CAS No.: 27463-04-3
M. Wt: 189.21 g/mol
InChI Key: AOIQXGZLVRZENQ-UHFFFAOYSA-N
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Description

Nomenclature and Contextual Identification

The precise identification of chemical compounds is fundamental to scientific communication. Indole-3-pyruvic acid is known by several names in scientific literature, reflecting its chemical structure and historical discovery.

Synonyms and Common Designations in Scientific Literature

In research publications, Indole-3-pyruvic acid is frequently referred to by the acronym IPyA . jircas.go.jpcaymanchem.com Another common abbreviation is IPA , though this is less specific. caymanchem.com Its chemical names, such as 3-(1H-indol-3-yl)-2-oxopropanoic acid and α-oxo-1H-indole-3-propanoic acid, are also used to provide unambiguous structural detail. caymanchem.comnih.govnist.gov The deprotonated form, indole-3-pyruvate, is also widely used, particularly in biochemical contexts. nih.gov

Common Synonyms for Indole-3-Pyruvic Acid

Abbreviation/NameContext of Use
IPyACommonly used in plant biology and biochemistry literature. jircas.go.jp
IPAUsed as a synonym, though less common than IPyA. caymanchem.com
Indole-3-pyruvateRefers to the conjugate base, often used interchangeably. nih.gov
3-Indolylpyruvic acidA descriptive chemical name found in various databases. nih.gov

Historical Academic Perspective on Discovery and Initial Characterization

The history of Indole-3-pyruvic acid is intrinsically linked to the discovery of auxin and the elucidation of its biosynthetic pathways. Early 20th-century research focused on identifying the chemical nature of the "growth substance" in plants. While IAA was identified as a key auxin, its origin was a subject of intense investigation. The IPyA pathway was proposed as one of several routes for the conversion of tryptophan to IAA. Early synthesis methods, such as the condensation of indole-3-aldehyde with hydantoin (B18101) or benzoyl-glycine followed by hydrolysis, were developed to produce IPyA for study. google.com These foundational studies established IPyA as a plausible intermediate, paving the way for decades of research to confirm its biological relevance and the enzymatic machinery involved.

Significance as a Central Biosynthetic Intermediate

IPyA's importance is defined by its role as a precursor molecule in the metabolic network originating from tryptophan. This pathway is not exclusive to plants but is found in a wide range of organisms.

Role in Tryptophan Metabolism Across Biological Kingdoms

Tryptophan metabolism is a source of numerous bioactive compounds, and the IPyA pathway is a key branch. nih.gov

In bacteria , particularly those associated with plants, the IPyA pathway is one of the primary routes for producing auxin, which can influence plant growth. researchgate.net

In fungi , such as Neurospora crassa, the IPyA pathway has been identified as the most efficient route for IAA biosynthesis. nih.gov

In animals , tryptophan metabolites, including those derived from the indole (B1671886) pyruvate (B1213749) pathway in gut microbiota, can act as ligands for the aryl hydrocarbon receptor (AhR), influencing mucosal immunity and intestinal homeostasis. nih.govnih.gov IPyA itself is an endogenous metabolite of tryptophan. caymanchem.com

Primary Importance in Indole-3-Acetic Acid (Auxin) Biosynthesis Research

The most extensively studied role of IPyA is as the central intermediate in the main pathway for auxin biosynthesis in plants. jircas.go.jpjircas.go.jp This two-step process is highly conserved across the plant kingdom. pnas.orgoup.com

Step 1: Tryptophan to IPyA: The amino acid L-tryptophan is converted to Indole-3-pyruvic acid. This reaction is catalyzed by a family of aminotransferases, most notably TRYPTOPHAN AMINOTRANSFERASE OF ARABIDOPSIS1 (TAA1) and its relatives (TARs). pnas.orgjircas.go.jp

Step 2: IPyA to IAA: IPyA is then converted to Indole-3-acetic acid. This oxidative decarboxylation is mediated by the YUCCA (YUC) family of flavin-containing monooxygenases. pnas.orgjircas.go.jp

The instability of IPyA in biological systems makes its direct detection challenging; it can spontaneously convert to indole-3-lactic acid (ILA). nih.govplos.org However, genetic and chemical biology studies have definitively confirmed the TAA/YUC pathway as the major contributor to auxin production in plants like Arabidopsis thaliana. jircas.go.jp

Key Enzymes in the IPyA Pathway of Auxin Biosynthesis

Enzyme FamilyAbbreviationFunctionSubstrateProduct
Tryptophan AminotransferaseTAA1/TARsTransaminationL-TryptophanIndole-3-pyruvic acid (IPyA) pnas.orgjircas.go.jp
Flavin monooxygenaseYUCOxidative decarboxylationIndole-3-pyruvic acid (IPyA)Indole-3-acetic acid (IAA) pnas.orgjircas.go.jp

Overview of Research Trajectories and Open Questions

While the core IPyA pathway for auxin biosynthesis is well-established, current research continues to explore its regulation and broader biological roles. A key area of investigation is the regulatory mechanism governing the pathway. Recent studies have revealed that TAA1/TAR enzymes are subject to negative feedback regulation by their product, IPyA. pnas.org This feedback loop helps maintain IPyA at low levels, preventing its non-enzymatic conversion to IAA and coordinating the two steps of the biosynthetic process. pnas.org

Open questions remain regarding how the IPyA pathway is regulated by environmental and developmental signals, how its activity is coordinated with other hormonal pathways, and the full extent of its role outside of auxin production. For instance, IPyA has been investigated for its potential anxiolytic effects and its ability to activate the aryl hydrocarbon receptor, suggesting roles in neuroscience and immunology. caymanchem.comnih.govresearchgate.net Future research will likely focus on the intricate regulatory networks controlling IPyA levels and the diverse physiological functions of its metabolic products in various organisms.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

27463-04-3

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

2-hydroxy-1-(2-methyl-1H-indol-3-yl)ethanone

InChI

InChI=1S/C11H11NO2/c1-7-11(10(14)6-13)8-4-2-3-5-9(8)12-7/h2-5,12-13H,6H2,1H3

InChI Key

AOIQXGZLVRZENQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)CO

Origin of Product

United States

Biosynthetic Pathways and Enzymatic Mechanisms of Indole 3 Pyruvic Acid

Tryptophan-Dependent Biosynthesis of Indole-3-Pyruvic Acid

The synthesis of Indole-3-Pyruvic Acid (IPyA) from L-tryptophan (Trp) marks the initial, rate-limiting step in the principal tryptophan-dependent pathway for auxin biosynthesis. nih.gov This biochemical route is considered the main contributor to the formation of free IAA in the plant kingdom. jircas.go.jpmdpi.com The pathway involves two key enzymatic reactions. First, Trp is converted to IPyA. Subsequently, IPyA is converted to indole-3-acetic acid (IAA). jircas.go.jp The importance of this pathway is underscored by its conservation across diverse plant species, from monocots to eudicots, highlighting its fundamental role in plant physiology. pnas.orgpnas.org

The conversion of L-tryptophan into IPyA is an oxidative transamination reaction. nih.gov This process involves the transfer of an amino group from tryptophan to an α-keto acid, yielding IPyA and a new amino acid. researchgate.netoup.com This critical first step is catalyzed by a specific family of aminotransferases.

The enzymes responsible for converting tryptophan to IPyA belong to the TRYPTOPHAN AMINOTRANSFERASE OF ARABIDOPSIS1 (TAA1) and TRYPTOPHAN AMINOTRANSFERASE-RELATED (TAR) family. jircas.go.jp These proteins, collectively known as TAA1/TARs, catalyze the reversible transamination of L-tryptophan. nih.govpnas.org While the forward reaction produces IPyA, the in vitro data suggests the reverse reaction, from IPyA to Trp, is actually more favorable. nih.gov

The TAA/TAR family exhibits specificity in its catalytic activity. For instance, TAA1 shows a preference for alanine (B10760859) as the amino acid substrate in the reverse reaction, which allows for specificity in both the forward conversion of Trp and pyruvate (B1213749) to IPyA and alanine, and the reverse reaction. pnas.orgnih.govpnas.org While they have a primary role in auxin biosynthesis, these enzymes can utilize multiple aromatic amino acids as substrates. nih.govebi.ac.uk

Key Enzymes in the Indole-3-Pyruvic Acid Pathway
Enzyme FamilyAbbreviationFunctionSubstrate(s)Product(s)Organism(s)
Tryptophan Aminotransferase of Arabidopsis1 / Tryptophan Aminotransferase-RelatedTAA1/TARsCatalyzes the conversion of L-tryptophan to indole-3-pyruvic acid.L-tryptophan, α-keto acids (e.g., pyruvate, 2-oxoglutarate)Indole-3-pyruvic acid (IPyA), Amino acids (e.g., alanine, L-glutamate)Plants (e.g., Arabidopsis, rice, tomato), Bacteria
YUCCA Flavin MonooxygenasesYUCsCatalyzes the conversion of IPyA to indole-3-acetic acid (IAA).Indole-3-pyruvic acid (IPyA)Indole-3-acetic acid (IAA)Plants

The catalytic activity of the TAA/TAR family of enzymes is dependent on the cofactor Pyridoxal (B1214274) 5′-phosphate (PLP), a derivative of Vitamin B6. nih.gov PLP is essential for a vast array of enzymatic reactions involving amino acids, including transamination, decarboxylation, and elimination reactions. nih.gov

In the transamination reaction catalyzed by TAA/TARs, PLP acts as an "electron sink," facilitating the transfer of the amino group. osti.gov The process begins with the formation of an external aldimine, where the α-amino group of the tryptophan substrate binds to PLP. nih.gov This intermediate is a crucial step that determines the reaction's specificity. nih.gov Following this, a proton is removed from the Cα of the substrate, and the resulting carbanion is stabilized by the conjugated system of the PLP cofactor, often forming a quinonoid intermediate. osti.gov This mechanism allows for the efficient transfer of the amino group from tryptophan to an α-keto acid acceptor, releasing IPyA and generating a new amino acid. ebi.ac.ukuniprot.org

To maintain auxin homeostasis, which is vital for normal plant growth, the flux through the IPyA pathway is tightly regulated at multiple levels. mdpi.com This regulation ensures that appropriate concentrations of IAA are available in response to developmental and environmental signals. Control mechanisms include transcriptional regulation, protein modification, and feedback inhibition. mdpi.com

A key regulatory mechanism in the IPyA pathway is the negative feedback inhibition of TAA1/TAR enzymes by their product, indole-3-pyruvic acid. nih.govpnas.org This regulation occurs through two primary mechanisms: the reversibility of the aminotransferase reaction and competitive inhibition of TAA1 activity by IPyA. pnas.orgnih.gov

Research has shown that IPyA can competitively inhibit TAA1, preventing the over-accumulation of IPyA. pnas.orgnih.gov The enzyme TAA1 has a significantly higher affinity for IPyA than for tryptophan, as indicated by their respective Michaelis constants (Km). The Km value for IPyA is approximately 0.7 µM, whereas for tryptophan, it is 43.6 µM. pnas.orgnih.govpnas.org This difference in affinity allows low concentrations of IPyA to effectively regulate the enzyme's activity, thereby maintaining IPyA at low levels in vivo. pnas.orgpnas.org This tight control is crucial to prevent the unfavorable non-enzymatic conversion of excess IPyA into IAA. nih.govpnas.org This feedback system is conserved across different plant species, including rice and tomato. pnas.orgnih.gov

Kinetic Parameters for TAA1 Regulation
MoleculeParameterValueSignificance
Indole-3-Pyruvic Acid (IPyA)Km0.7 µMHigh affinity allows for effective feedback inhibition at low concentrations. pnas.orgnih.govpnas.org
L-Tryptophan (Trp)Km43.6 µMLower affinity compared to IPyA, contributing to the regulatory dynamics. pnas.orgnih.govpnas.org

TAA1/TARs "push" the pathway forward by producing IPyA from tryptophan, while YUCs "pull" the pathway by consuming IPyA to synthesize IAA. pnas.orgnih.gov The negative feedback of IPyA on TAA1 activity plays a key role in this coordination, acting as a control point to prevent either the over- or under-accumulation of the intermediate IPyA. nih.govpnas.org This ensures a smooth and balanced flux through the entire auxin biosynthesis pathway, allowing the plant to precisely modulate IAA levels according to its developmental needs. pnas.orgnih.gov

Regulation of Indole-3-Pyruvic Acid Biosynthesis Flux

Conversion of Indole-3-Pyruvic Acid to Indole-3-Acetic Acid

The conversion of the intermediate IPyA to the active hormone IAA is a critical juncture in auxin biosynthesis. This transformation is primarily managed by two distinct enzymatic mechanisms, highlighting the metabolic flexibility within plants.

Indole-3-Pyruvate Decarboxylase (IpdC)-Mediated Conversion to Indole-3-Acetaldehyde

In many bacteria and some fungi, the IPyA pathway proceeds through an intermediate called indole-3-acetaldehyde (IAAld). nih.govnih.govresearchgate.net This step is catalyzed by the enzyme indole-3-pyruvate decarboxylase (IpdC), which facilitates the decarboxylation of IPyA to form IAAld. nih.govresearchgate.netnih.gov The gene encoding IpdC has been identified and characterized in several plant-associated bacteria, such as Enterobacter cloacae and Azospirillum brasilense. nih.govuniprot.org While this two-step conversion (IPyA → IAAld → IAA) is well-established in microorganisms, the definitive identification of IpdC genes in plants has remained elusive, suggesting this specific route may not be the primary one in higher plants. pnas.org

Aldehyde Dehydrogenase-Dependent Oxidation to Indole-3-Acetic Acid

Following the formation of IAAld via IpdC, the final step in this microbial pathway is the oxidation of IAAld to IAA. This reaction is catalyzed by aldehyde dehydrogenases (ALDH). nih.govresearchgate.netnih.gov For instance, a novel indole-3-acetaldehyde dehydrogenase, AldA, has been identified in Pseudomonas syringae that catalyzes the NAD-dependent formation of IAA from IAAld. nih.govnih.govbiorxiv.org Disruption of the genes responsible for these dehydrogenases leads to a significant reduction in IAA production. nih.govnih.gov Although plants possess a large family of ALDH genes with diverse physiological roles, their direct and essential involvement in the primary auxin biosynthesis pathway via IAAld is not strongly supported, especially as IAAld is not considered a main intermediate in the plant IPyA pathway. pnas.orgfrontiersin.org

YUCCA (YUC) Flavin Monooxygenase Family: Direct Conversion to Indole-3-Acetic Acid

In plants, the predominant and most direct route from IPyA to IAA is catalyzed by the YUCCA (YUC) family of flavin monooxygenases. jircas.go.jpmdpi.compnas.org This enzymatic step is considered rate-limiting in the auxin biosynthesis pathway. mdpi.comnih.gov Genetic studies in Arabidopsis have demonstrated that the TAA and YUC enzymes function in the same pathway, with YUCs acting downstream of TAAs to convert IPyA to IAA. pnas.org The inactivation of multiple YUC genes results in severe developmental defects characteristic of auxin deficiency, confirming their crucial role. pnas.orgnih.govresearchgate.net

The YUC enzymes are flavin-containing monooxygenases (FMOs) that utilize NADPH and molecular oxygen to catalyze the conversion of IPyA to IAA. nih.gov The catalytic mechanism involves two main stages: a reductive half-reaction and an oxidative half-reaction. researchgate.net

Reductive Half-Reaction : The FAD cofactor within the YUC enzyme is first reduced to FADH- by NADPH. nih.gov

Oxidative Half-Reaction : The reduced FADH- reacts with O2 to form a reactive flavin-C4a-(hydro)peroxy intermediate. nih.govresearchgate.net This intermediate then reacts with the substrate, IPyA, to produce IAA. nih.govresearchgate.net

Biochemical characterization of the Arabidopsis YUC6 enzyme confirmed this mechanism and revealed that although YUC enzymes are structurally related to mammalian FMOs, they act on an electrophilic substrate (IPyA) rather than a nucleophilic one. nih.gov

Interactions with Other Indole-3-Acetic Acid Biosynthesis Pathways

While the IPyA pathway is central to auxin production, plants can synthesize IAA through several other tryptophan-dependent routes. oup.comnih.govbohrium.com The main alternative pathways are the tryptamine (TAM) pathway and the indole-3-acetaldoxime (IAOx) pathway.

Comparative Analysis with Tryptamine and Indole-3-Acetaldoxime Pathways

The various IAA biosynthetic pathways differ in their intermediates and key enzymes.

PathwayKey Intermediate(s)Key Enzyme(s)Prevalence
Indole-3-Pyruvic Acid (IPyA) Indole-3-pyruvic acid (IPyA)TAA/TAR, YUCCAMain pathway in all plants. jircas.go.jpnih.gov
Tryptamine (TAM) Tryptamine, N-hydroxytryptamineTryptophan Decarboxylase (TDC), YUCCA (in vitro)Proposed, but genetic evidence for a complete pathway in plants like Arabidopsis is limited. pnas.orgnih.govnih.gov
Indole-3-Acetaldoxime (IAOx) Indole-3-acetaldoxime (IAOx), Indole-3-acetamide (IAM), Indole-3-acetonitrile (IAN)Cytochromes P450 (CYP79B2/B3)Largely restricted to the Brassicaceae family (e.g., Arabidopsis). jircas.go.jpmdpi.comnih.gov

The tryptamine (TAM) pathway was initially proposed to involve the conversion of tryptophan to tryptamine by tryptophan decarboxylase, followed by a series of steps potentially involving YUCCA enzymes to produce IAA. nih.govoup.com However, key genes like tryptophan decarboxylase have not been identified in Arabidopsis, and the role of this pathway in plants remains under investigation. pnas.org

The indole-3-acetaldoxime (IAOx) pathway is a species-specific route where tryptophan is converted to IAOx by cytochrome P450 enzymes, specifically CYP79B2 and CYP79B3. nih.govpnas.org IAOx then serves as a branch point for the synthesis of IAA and other defense-related compounds. nih.gov This pathway is considered specific to the Brassicaceae family, as CYP79B orthologs are not found in many other plant species. mdpi.comnih.gov

Enzymatic Cross-Talk and Pathway Integration Research

The biosynthesis of auxin through the indole-3-pyruvic acid (IPyA) pathway is not an isolated process but is tightly regulated and integrated with other major metabolic networks. Research has revealed sophisticated mechanisms of enzymatic control and cross-talk, primarily revolving around the central precursor, L-tryptophan.

A key regulatory mechanism within the IPyA pathway itself is negative feedback inhibition. The product of the first enzymatic step, IPyA, acts as a competitive inhibitor of the TAA1 enzyme. pnas.orgnih.gov This feedback loop is crucial for maintaining homeostatic levels of IPyA. The affinity of TAA1 for IPyA is significantly higher than for its substrate, tryptophan, which ensures that IPyA levels are kept low. pnas.orgnih.gov This prevents the unfavorable non-enzymatic conversion of excess IPyA to IAA and coordinates the "push" from TAA1/TARs with the "pull" from YUCCA enzymes, ensuring a controlled flow through the pathway. pnas.orgnih.gov

Broader pathway integration stems from tryptophan's role as a metabolic hub. Tryptophan is not only the precursor for auxin but also for a vast array of other crucial molecules. In mammals, over 95% of free tryptophan is catabolized through the kynurenine (B1673888) pathway, which produces metabolites involved in inflammation and neurotransmission, as well as nicotinamide adenine dinucleotide (NAD). nih.govnih.gov A smaller fraction is converted to the neurotransmitter serotonin (B10506) and the hormone melatonin. nih.govresearchgate.net

This branching creates significant potential for metabolic cross-talk. The enzymes that initiate the kynurenine pathway, tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO), are rate-limiting and effectively control the amount of tryptophan available for other pathways, including auxin synthesis in organisms that have it, or serotonin production. nih.govnih.gov The activation of IDO, for instance, by pro-inflammatory signals can divert tryptophan away from other uses, linking immune responses directly to tryptophan metabolism. nih.govresearchgate.net

Furthermore, the integration of these pathways can be observed at the level of enzymatic co-factors. Pyridoxal phosphate (PLP), the active form of vitamin B6, is an essential co-factor for several key enzymes in both host and microbial tryptophan metabolism, including kynurenine aminotransferase (KAT) in the kynurenine pathway and various aminotransferases. nih.govmdpi.com This shared dependency on a common co-factor suggests a mechanism for coordinated regulation across different tryptophan-dependent metabolic routes. mdpi.com The gut microbiota also plays a critical role, metabolizing tryptophan into various indole (B1671886) derivatives that can enter circulation and influence host pathways, forming a complex gut-brain axis that modulates neuroinflammation and other processes. mdpi.comaginganddisease.org

The table below outlines the major metabolic pathways originating from tryptophan, illustrating the basis for pathway integration and cross-talk.

Metabolic PathwayKey Initiating Enzyme(s)Primary Function / Key ProductsOrganism(s)
Indole-3-Pyruvic Acid (IPyA) PathwayTAA1/TARsBiosynthesis of auxin (Indole-3-acetic acid) for growth and development.Plants, Bacteria, Fungi
Kynurenine PathwayIDO, TDOMajor tryptophan catabolic route; produces NAD+, neuroactive metabolites (Kynurenic acid, Quinolinic acid).Mammals, other eukaryotes
Serotonin PathwayTryptophan hydroxylaseProduction of neurotransmitter serotonin and hormone melatonin.Mammals, other animals
Indole Pathway (Microbiota)TryptophanaseProduction of indole and its derivatives (e.g., indole-aldehyde) which modulate host signaling.Gut Microbiota

Biological Roles and Mechanistic Investigations of Indole 3 Pyruvic Acid

Role in Plant Physiology and Development Research

The IPyA pathway is the main route for IAA biosynthesis in plants, including the model organism Arabidopsis thaliana. nih.govplos.org This two-step enzymatic process is fundamental to maintaining auxin homeostasis, which is crucial for nearly all aspects of plant growth and development. nih.gov

Auxin Homeostasis and Growth Regulation in Model Plants (e.g., Arabidopsis thaliana)

In Arabidopsis thaliana, the biosynthesis of IAA via the IPyA pathway is a tightly regulated process essential for maintaining cellular auxin levels. plos.org The pathway begins with the conversion of L-tryptophan (Trp) to IPyA, a reaction catalyzed by the aminotransferase enzyme TAA1 (TRYPTOPHAN AMINOTRANSFERASE OF ARABIDOPSIS1) and its homologs, TAR1 and TAR2. nih.gov Subsequently, IPyA is converted to IAA by the YUCCA (YUC) family of flavin monooxygenases. nih.govplos.org

Research has revealed a sophisticated feedback mechanism that governs this pathway. nih.gov The product of the first enzymatic step, IPyA, acts as a negative feedback regulator of TAA1 activity. nih.govnih.gov This regulation is achieved through both the reversibility of the TAA1 reaction and competitive inhibition by IPyA. nih.gov This control system is not limited to Arabidopsis but also functions in other plants like rice and tomato. nih.gov This feedback loop is crucial for preventing the excessive or insufficient accumulation of IPyA, thereby ensuring a stable supply for IAA synthesis. nih.gov The precise control of IPyA levels is vital, as it helps to avoid the unfavorable non-enzymatic formation of IAA from IPyA in vivo. nih.gov

The coordination between TAA/TAR and YUC enzymes, described as a "push and pull" mechanism, maintains IPyA at low but steady levels, highlighting the central role of TAA1 in orchestrating the two key steps of auxin biosynthesis. nih.gov

Table 1: Key Enzymes in the Indole-3-Pyruvic Acid Pathway in Arabidopsis thaliana

Enzyme Family Specific Enzyme(s) Substrate Product Regulatory Role
Tryptophan Aminotransferases TAA1, TAR1, TAR2 L-tryptophan Indole-3-pyruvic acid (IPyA) Catalyzes the first step; subject to negative feedback by IPyA. nih.gov

Impact on Plant Development and Morphogenesis

The IPyA pathway's role in producing auxin makes it fundamental to numerous developmental processes. Auxin synthesized via this pathway is essential for cell division, elongation, and differentiation, which collectively shape the plant's body plan. nih.gov It is directly involved in lateral root formation, flowering, and tropic responses. plos.org

Studies in the liverwort Marchantia polymorpha have demonstrated that the IPyA pathway is crucial for the proper development of the gametophyte thallus. oup.com Furthermore, auxin produced through this pathway in the apex of the thallus positively regulates the dormancy of gemmae, which are vegetative reproductive structures. oup.com In maize, a TAA1 co-orthologue is necessary for both vegetative and reproductive development. plos.org The spatial and temporal regulation of IAA levels, managed through the IPyA pathway, is critical for these morphogenetic events. nih.gov

Auxin Inactivation Pathways and Indole-3-Pyruvic Acid Turnover

The cellular concentration of IAA is maintained not only by its synthesis via the IPyA pathway but also by its inactivation and transport. plos.orgresearchgate.net The turnover of IPyA is intrinsically linked to this homeostatic balance. The "push and pull" mechanism involving TAA1 and YUC enzymes ensures that IPyA is efficiently converted to IAA, maintaining its levels within a narrow range. nih.gov

Once synthesized, IAA can be inactivated through several metabolic routes. The primary inactivation mechanisms involve oxidation and conjugation. researchgate.net The GH3 (GRETCHEN HAGEN 3) family of acyl acid amido synthetases conjugates IAA to amino acids, forming compounds like IAA-aspartate and IAA-glutamate. plos.org These conjugates can be considered storage forms, as the process can be reversed. proquest.com Another major inactivation route is the oxidation of IAA to 2-oxindole-3-acetic acid (oxIAA), a reaction catalyzed by the DAO1 (DIOXYGENASE FOR AUXIN OXIDATION 1) enzyme. plos.orgproquest.com While IPyA itself is not directly part of these inactivation pathways, its steady conversion to IAA provides the substrate for these crucial homeostatic mechanisms, ensuring that auxin levels can be dynamically adjusted to meet developmental needs. plos.org

Functions in Microbial Metabolism and Interspecies Interactions

The ability to synthesize IAA via the IPyA pathway is not exclusive to plants; it is a widespread trait among bacteria and fungi, including those that interact closely with plants. nih.govresearchgate.netnih.gov This microbial auxin production plays a significant role in the complex relationships between microbes and their plant hosts, ranging from beneficial symbioses to pathogenesis. proquest.com

Microbial Indole-3-Acetic Acid Production via Indole-3-Pyruvic Acid Pathway in Rhizobacteria and Fungi

The IPyA pathway is a major route for IAA biosynthesis in a diverse range of plant-associated microbes. nih.govoup.com In many bacteria, the pathway follows three main steps:

Transamination: L-tryptophan is converted to IPyA by an aminotransferase. oup.com

Decarboxylation: IPyA is converted to indole-3-acetaldehyde (IAAld) by the enzyme indole-3-pyruvate decarboxylase (IPDC). This is often the rate-limiting step. oup.com

Oxidation: IAAld is oxidized to form IAA. oup.com

This pathway has been identified in numerous beneficial rhizobacteria such as Azospirillum, Rhizobium, and Enterobacter cloacae, as well as in phytopathogenic bacteria. oup.com The key gene encoding the IPDC enzyme has been isolated and characterized from several of these species. oup.com

Fungi, including ectomycorrhizal (ECM) fungi and non-pathogenic species like Neurospora crassa, also utilize the IPyA pathway to produce IAA. nih.govplos.org In N. crassa, researchers have identified homologous genes for the enzymes involved in the pathway. nih.gov Deletion of the gene for indole-3-pyruvate decarboxylase led to the accumulation of indole-3-lactic acid (ILA), a stable derivative of IPyA, confirming the pathway's operation. nih.govnih.gov Similarly, studies on various ECM fungi from northern Thailand confirmed IAA synthesis through the IPyA pathway by detecting key intermediates and enzymatic activity. plos.org

Table 2: Examples of Microorganisms Utilizing the Indole-3-Pyruvic Acid Pathway for IAA Synthesis

Microorganism Type Example Species Pathway Confirmation
Rhizobacteria (Beneficial) Azospirillum brasilense Identification of the ipdC gene. oup.com
Rhizobacteria (Beneficial) Rhizobium tropici Detection of IPyA as the major intermediate. researchgate.net
Fungi (Non-pathogenic) Neurospora crassa Genetic and HPLC analysis of pathway intermediates. nih.govnih.gov
Fungi (Ectomycorrhizal) Astraeus odoratus, Pisolithus albus Detection of ILA and tryptophan aminotransferase activity. plos.org

Signaling Roles of Indole-3-Pyruvic Acid in Plant-Microbe Symbiosis and Pathogenesis

While IPyA is primarily an intermediate in IAA synthesis, the end product, IAA, acts as a crucial signaling molecule in plant-microbe interactions. researchgate.netproquest.com Microbial-derived IAA can significantly influence host plant physiology and development. frontiersin.org

In beneficial interactions, such as those with plant growth-promoting rhizobacteria (PGPR), the bacterially produced IAA can stimulate plant growth by, for example, increasing the quantity and length of root hairs, which enhances nutrient uptake. researchgate.net In the symbiosis between rhizobia and legumes, IAA is an important signal molecule required for the root hair infection process that leads to nodulation. researchgate.net

Conversely, in pathogenic interactions, microbes can use IAA to disrupt the host's normal hormonal balance, facilitating disease. oup.com Although the direct signaling role of IPyA itself is less understood, its controlled conversion to IAA is central to the outcome of these interactions. The production of IAA via the IPyA pathway by both beneficial and pathogenic microbes highlights its dual role as a molecular key that can either promote a symbiotic relationship or act as a virulence factor. proquest.comnih.gov

Ecological Implications of Indole-3-Pyruvic Acid in Soil Microbiomes

In soil ecosystems, Indole-3-pyruvic acid is a central molecule in the biosynthesis of indole-3-acetic acid (IAA), the most abundant and physiologically active auxin, a class of plant hormones. nih.govmdpi.com Many soil and rhizosphere bacteria, including those that promote plant growth (PGPR), utilize the IPyA pathway to produce IAA. nih.govmdpi.comfrontiersin.org This pathway involves the conversion of L-tryptophan to IPyA, which is then metabolized to indole-3-acetaldehyde and finally oxidized to IAA. nih.govresearchgate.net

The production of IAA by soil microbes via the IPyA pathway has profound ecological consequences, primarily by influencing plant growth and development. frontiersin.orgnih.gov Bacterial IAA can supplement the plant's own auxin pool, stimulating processes such as root elongation, lateral root formation, and nutrient uptake from the soil. frontiersin.orgresearchgate.net For instance, rhizobacteria like Azospirillum brasilense and Rhizobium tropici employ this pathway, and the resulting IAA is a crucial signaling molecule in plant-microbe interactions. nih.govresearchgate.net The synthesis of IAA is often influenced by the availability of tryptophan, which is found in root exudates, creating a direct link between the plant and its microbial partners. frontiersin.org This microbial production of a key phytohormone underscores the importance of the IPyA pathway in shaping plant health and soil fertility. researchgate.netresearchgate.net

Participation in Tryptophan Metabolism in Higher Organisms

In higher organisms, tryptophan metabolism is a critical process that generates a wide array of bioactive molecules. nih.govoup.com This metabolism occurs through three major routes: the kynurenine (B1673888) pathway, the serotonin (B10506) pathway, and the indole (B1671886) pathway, which is primarily driven by the gut microbiota. nih.govmdpi.com Indole-3-pyruvic acid is a product of the indole pathway, positioning it as a key player in the communication between the gut microbiome and its host. oup.commdpi.com

Indole-3-Pyruvic Acid in Gut Microbiota-Host Metabolic Axis Research

The gut microbiota metabolizes dietary tryptophan that is not absorbed by the host, converting it into various indole derivatives, including indole-3-pyruvic acid. mdpi.comnih.gov These metabolites are central to the gut microbiota-host metabolic axis, influencing host physiology and homeostasis. cambridge.orgnih.gov Once produced in the gut, IPyA and other indole derivatives can be absorbed into the bloodstream, reaching distant organs and participating in systemic signaling. cabidigitallibrary.org

This metabolic cross-talk is integral to the gut-liver and gut-brain axes. cambridge.orgcabidigitallibrary.org Research has shown that bacterial metabolites derived from aromatic amino acids like tryptophan play a pivotal role in host-microbiota communication. cambridge.org The production of IPyA is influenced by the composition of the gut microbiota and dietary patterns, particularly fiber intake, which can modulate the microbial community. cabidigitallibrary.org Dysregulation in the microbial metabolism of tryptophan and the production of metabolites like IPyA have been linked to various health and disease states, highlighting the importance of this metabolic axis. mdpi.comresearchgate.net

Mechanisms of Aryl Hydrocarbon Receptor (AhR) Activation by Indole-3-Pyruvic Acid

A significant molecular function of Indole-3-pyruvic acid is its role as a ligand for the Aryl Hydrocarbon Receptor (AhR). nih.govnih.govresearchgate.net The AhR is a ligand-activated transcription factor widely expressed in immune cells that plays a crucial role in modulating immune responses and maintaining mucosal barrier integrity. nih.govnih.govasm.org

Upon binding to IPyA, the AhR translocates to the nucleus, where it regulates the expression of target genes. asm.org This activation has been shown to have potent anti-inflammatory effects. nih.govresearchgate.net For example, studies have demonstrated that IPyA can suppress experimental colitis and alleviate rheumatoid arthritis by activating the AhR pathway. nih.govnih.gov The mechanism often involves promoting the differentiation of regulatory T cells (Tregs) and enhancing the production of the anti-inflammatory cytokine IL-10. nih.govnih.govresearchgate.net The ability of this microbiota-derived metabolite to activate AhR represents a key mechanism through which gut bacteria can influence host immune homeostasis. nih.govresearchgate.net

Table 1: Effects of AhR Activation by Indole-3-Pyruvic Acid
Biological ContextObserved Effect of IPyA-Mediated AhR ActivationReference
Immune Regulation (Colon)Suppression of chronic inflammation in experimental colitis models. nih.govresearchgate.net
T-Cell DifferentiationPromotes differentiation of Type 1 Regulatory T (Tr1) cells and induces IL-10 expression. nih.govresearchgate.net
AutoimmunityAlleviates symptoms in experimental models of rheumatoid arthritis. nih.gov
Dendritic Cell ModulationAlters dendritic cell populations, leading to a more tolerogenic immune environment. researchgate.net

Precursor to Other Indole Derivatives (e.g., Indole-3-Lactic Acid, Indole-3-Ethanol) in Metabolic Studies

Indole-3-pyruvic acid is not an endpoint metabolite but rather a crucial intermediate that serves as a precursor to other bioactive indole derivatives. plos.orgnih.gov In the primary pathway, IPyA is decarboxylated to form indole-3-acetaldehyde (IAAld). researchgate.netnih.gov IAAld is then oxidized to produce the phytohormone indole-3-acetic acid (IAA). researchgate.net

However, IPyA and IAAld are known to be unstable compounds. plos.orgnih.gov Consequently, they can be readily converted into more stable derivatives. IPyA can be reduced to form Indole-3-lactic acid (ILA), while IAAld can be reduced to Indole-3-ethanol (TOL), also known as tryptophol (B1683683). plos.orgnih.gov The presence of ILA and TOL in cultures or biological samples is often used as a proxy to indicate the activity of the IPyA pathway. plos.orgnih.gov This metabolic branching highlights the role of IPyA as a central hub in the synthesis of a variety of functional indole compounds.

Table 2: Metabolic Fate of Indole-3-Pyruvic Acid (IPyA)
PrecursorEnzymatic StepProductFurther Conversion/NotesReference
L-TryptophanTryptophan AminotransferaseIndole-3-Pyruvic Acid (IPyA) Key intermediate. researchgate.netnih.gov
Indole-3-Pyruvic Acid (IPyA) Indole-3-Pyruvate DecarboxylaseIndole-3-Acetaldehyde (IAAld)Unstable intermediate. nih.gov
Indole-3-Pyruvic Acid (IPyA) ReductionIndole-3-Lactic Acid (ILA)Stable derivative; used as a proxy for IPyA. plos.orgnih.gov
Indole-3-Acetaldehyde (IAAld)Aldehyde DehydrogenaseIndole-3-Acetic Acid (IAA)Primary product of the pathway in many organisms. researchgate.net
Indole-3-Acetaldehyde (IAAld)ReductionIndole-3-Ethanol (TOL)Stable derivative; used as a proxy for IAAld. plos.orgnih.gov

Synthetic Methodologies and Chemical Modifications in Research

Enzymatic Synthesis Approaches for Indole-3-Pyruvic Acid Production

Enzymatic synthesis represents a key strategy for producing Indole-3-pyruvic acid, primarily from the amino acid L-tryptophan. This bioconversion is a central step in the widely studied IPA pathway for auxin biosynthesis. rsc.org The primary enzymes catalyzing this reaction are tryptophan aminotransferases (e.g., TAA1/TARs) and L-amino acid oxidases (LAAO). openmedicinalchemistryjournal.comlabmanager.com

Tryptophan aminotransferases, which are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent, convert L-tryptophan to IPA. openmedicinalchemistryjournal.com This reaction is the first of a two-step process in the main auxin biosynthesis pathway. openmedicinalchemistryjournal.com Alternatively, L-amino acid oxidase, an enzyme often sourced from snake venom for research purposes, can also facilitate the production of IPA from L-tryptophan. bioengineer.org This enzyme is noted for its broad substrate tolerance and does not require additional cofactors, making it a valuable tool in chemoenzymatic systems. bioengineer.org However, a drawback of using LAAO is the production of hydrogen peroxide as a byproduct, which can lead to the degradation of the unstable IPA molecule. thieme-connect.com

Optimization of Enzyme Systems and Reaction Conditions

Optimizing the conditions for enzymatic reactions is critical to maximizing the yield and stability of Indole-3-pyruvic acid. IPA is known to be an unstable compound, which makes process optimization essential. rsc.org Research into the production of IPA by Streptomyces griseoflavus identified several key parameters for enhancing yield. The optimal conditions included a buffered culture medium at pH 7, an incubation temperature of 28°C in darkness, and a duration of six days under shaking conditions. researchgate.net

The composition of the culture medium is also a significant factor. For S. griseoflavus, the maximal production of IPA was achieved with a medium containing specific concentrations of ammonium (B1175870) nitrate, DL-tryptophan, and sodium chloride. researchgate.net Similarly, in fermentations using Pseudomonas species to produce the downstream product IAA, factors like the concentration of the precursor L-tryptophan, the choice of carbon and nitrogen sources (e.g., glycerol (B35011) and yeast extract), pH, and temperature were all found to be influential variables requiring optimization. google.com These findings underscore that the efficiency of the enzymatic conversion to IPA is highly dependent on a finely tuned interplay of physical and chemical parameters.

Chemical Synthesis Routes and Advanced Methodologies

While enzymatic methods are common, chemical synthesis provides alternative routes to Indole-3-pyruvic acid, though these are often described as complex and costly. researchgate.netthieme-connect.com One documented method involves the reaction of tryptophan with pyridine (B92270) aldehyde in the presence of a base, yielding IPA at 50-62%. acs.org Another approach is a condensation reaction using indole (B1671886) and ethyl 3-bromopyruvate (B3434600) ester oxime, followed by acid hydrolysis, which achieves a yield of 64% but requires an expensive silica (B1680970) gel purification step. acs.org IPA can also be used as a reactant in Biginelli-like scaffold syntheses. orgsyn.org

The broader field of indole synthesis has seen significant advances that offer potential for more efficient IPA production. Modern methodologies focus on overcoming the limitations of classical methods like the Fischer indole synthesis, which often require harsh acidic conditions and use toxic reagents. researchgate.net Recent breakthroughs include:

Transition Metal Catalysis : Palladium- and copper-catalyzed reactions enable the regioselective synthesis of indole derivatives under milder conditions. researchgate.net These methods, which facilitate C–H bond activation and functionalization, provide atom-economic routes to complex indoles from simple precursors like anilines and ketones. researchgate.net

Microflow Synthesis : To overcome challenges like unwanted dimerization of indole intermediates, researchers have developed ultrafast microflow synthesis methods. By controlling reaction times to under a second within micro-scale channels, this technique can produce indole derivatives with high yields (up to 95%) by minimizing the lifetime of unstable intermediates. bioengineer.org This approach is scalable and suitable for manufacturing. bioengineer.org

Green Chemistry : Efforts have been made to develop more environmentally friendly protocols, such as using water as a solvent, employing reusable solid acid catalysts, or conducting reactions under catalyst-free conditions with promoters like polyethylene (B3416737) glycol. labmanager.com

These advanced synthetic strategies provide powerful tools for creating a wide array of functionalized indole compounds, including IPA and its derivatives. openmedicinalchemistryjournal.comthieme-connect.com

Research on Derivatization and Analog Synthesis

The synthesis of Indole-3-pyruvic acid analogs and derivatives is a key area of research for developing molecular tools to study biological pathways. By modifying the core structure of IPA, scientists can create inhibitors and probes to investigate the enzymes and regulatory mechanisms involved in auxin biosynthesis.

Preparation of Indole-3-Pyruvic Acid Analogs for Biosynthesis Pathway Inhibition

A primary target for inhibition in the auxin biosynthesis pathway is the enzyme family of tryptophan aminotransferases (TAA1/TARs), which catalyze the conversion of tryptophan to IPA. openmedicinalchemistryjournal.comlabmanager.com Researchers have developed specific inhibitors that act as analogs of IPA to block this crucial step. nih.govnih.gov

One notable example is the compound KOK2099, which serves as a mimic of IPA. openmedicinalchemistryjournal.comlabmanager.com Studies have shown that IPA itself, as well as its analog KOK2099, inhibits the activity of the TAA1 enzyme through a negative feedback mechanism. openmedicinalchemistryjournal.com This competitive inhibition is highly effective due to the enzyme's strong affinity for IPA (Km value of 0.7 µM) compared to its substrate, tryptophan (Km value of 43.6 µM). openmedicinalchemistryjournal.comlabmanager.com This feedback regulation is conserved across different plant species, including monocots and eudicots, highlighting its fundamental role in controlling auxin levels. openmedicinalchemistryjournal.com The development of such potent and specific inhibitors allows for the precise disruption of the IPA pathway, enabling detailed studies of its physiological consequences.

Enzyme TargetInhibitor TypeExample InhibitorMechanism of Action
Tryptophan Aminotransferase (TAA1/TARs)Product AnalogKOK2099Competitive Inhibition / Negative Feedback

Design of Indole-3-Pyruvic Acid Derivatives as Chemical Probes for Biological Research

The same inhibitors developed to block enzymatic activity can be repurposed as chemical probes to analyze the physiological functions of the IPA pathway. nih.govnih.gov By applying these specific inhibitors, researchers can induce a state of auxin deficiency and observe the resulting developmental and cellular effects, thereby elucidating the precise roles of the pathway. nih.govnih.gov

The design of chemical probes often involves modifying a parent molecule, like an indole, to include reporter or affinity tags. nih.gov For instance, indole derivatives can be functionalized by attaching biotin (B1667282), creating a "biotinylated" probe. nih.govscience.gov This allows for the detection and isolation of proteins that bind to the indole moiety, as the biotin tag can be strongly targeted by streptavidin conjugates linked to reporter enzymes. science.gov Similarly, fluorescent groups can be attached to the indole scaffold to create probes for use in fluorescence spectroscopy and microscopy, allowing for the visualization of molecular interactions within living cells. While these techniques have been established for general indole compounds, the principles can be applied to create biotinylated or fluorescently-labeled IPA derivatives to serve as specific chemical probes for studying the enzymes and binding partners within the auxin biosynthesis and signaling pathways.

Optimization of Microbial Fermentation for Research-Scale Production

Microbial fermentation offers a promising and sustainable alternative to complex chemical synthesis for producing Indole-3-pyruvic acid. thieme-connect.com Genetically engineered microorganisms, particularly Escherichia coli, can be developed into efficient cell factories for IPA biosynthesis. bioengineer.orgthieme-connect.com

One successful strategy involved engineering an E. coli strain to express tdiD, a gene encoding a specific tryptophan aminotransferase. thieme-connect.com Researchers implemented several metabolic engineering strategies to enhance production, including:

Codon Optimization : Optimizing the tdiD gene sequence for expression in E. coli led to an initial increase in IPA levels. thieme-connect.com

Increasing Precursor Supply : Engineering the host strain to increase the intracellular pool of phenylpyruvate, a related precursor, further boosted IPA accumulation significantly. thieme-connect.com

Promoter and Plasmid Optimization : Co-expression of the optimized gene using a series of different promoters and varying plasmid copy numbers allowed for the fine-tuning of enzyme expression, leading to a more than five-fold increase in IPA production compared to the wild-type strain. thieme-connect.com

The final engineered strain, YL08, achieved an IPA concentration of 236.42 ± 17.66 mg/L. thieme-connect.com Further research has also focused on optimizing the fermentation conditions themselves, including media composition, pH, temperature, and aeration, which are critical for maximizing both microbial growth and product yield. google.com

StrainGenetic ModificationIPA Production (mg/L)Fold Increase vs. Wild-Type
E. coli W3110 (Wild-Type)None41.54 ± 1.261.0x
E. coli with tdiDCodon-optimized tdiD gene52.54 ± 2.081.3x
YL03Increased phenylpyruvate pool + tdiD158.85 ± 5.363.8x
YL08Optimized promoter and plasmid copy number236.42 ± 17.665.7x

Advanced Analytical Research Methodologies for Indole 3 Pyruvic Acid

Challenges in Indole-3-Pyruvic Acid Quantitation Due to Tautomerism

A primary challenge in the analysis of Indole-3-pyruvic acid stems from its existence as a mixture of keto and enol tautomers. researchgate.net This dynamic equilibrium complicates quantitation using standard analytical methods. uwa.edu.auutas.edu.au The interconversion between these two forms means that any analytical approach must be capable of either distinguishing between the tautomers or accounting for their combined presence under specific conditions. bohrium.com

Indole-3-pyruvic acid, like other α-keto acids, can exist in both a keto and an enol form. researchgate.net The separation of these tautomers is not typically considered simple due to their rapid interconversion. researchgate.net However, research has demonstrated that the relative proportions of the keto and enol forms are not fixed and can be influenced by environmental factors. uwa.edu.auutas.edu.au Studies have shown that the ratio of these tautomers is significantly affected by temperature, pH, and the solvent used. utas.edu.auresearchgate.net For example, different solvents can drastically alter the equilibrium between the keto and enol forms, a critical consideration for in vitro studies. nih.govacs.org Research indicates the enol form is predominant in organic media, while the keto form is favored in aqueous solutions. researchgate.net This solvent-dependent equilibrium underscores the necessity of controlling these parameters to achieve reproducible and accurate quantification.

FactorEffect on Tautomer Equilibrium
Solvent The ratio of keto to enol forms varies significantly in different solvents. nih.govacs.org Aqueous solutions tend to favor the keto tautomer. researchgate.net
Temperature The relative proportions of the tautomers can be controlled by adjusting the temperature. uwa.edu.auutas.edu.au
pH pH is another key factor that can be used to manage the proportion of each tautomeric form. uwa.edu.auutas.edu.au

Chromatographic Techniques for Separation and Analysis

Chromatography is a fundamental tool for the separation and analysis of IPyA and its related metabolites. Various techniques have been developed to handle the complexities of its tautomeric nature and its presence in complex biological matrices.

Recent advancements in chromatography have enabled the successful separation of the keto and enol tautomers of IPyA. researchgate.net Ultra High-Performance Liquid Chromatography (UHPLC), often coupled with High-Resolution Mass Spectrometry (HRMS), has proven effective in distinguishing between the two forms. nih.govacs.org Researchers have developed UHPLC-HRMS methods that provide insight into the physical variables governing the tautomer equilibrium. nih.gov These methods can physically separate the enol and keto peaks, which may exhibit challenging peak shapes with fronting followed by tailing. nih.govacs.org Hydrogen-deuterium exchange (HDX) has been used in conjunction with these methods to definitively identify the respective enol and keto peaks. nih.govacs.org

TechniqueApplication in IPyA AnalysisKey Findings
UHPLC-HRMS Separation and characterization of keto and enol tautomers. nih.govacs.orgTautomers can be chromatographically separated, though they may show complex peak shapes. acs.org
HDX Identification of enol and keto peaks. nih.govacs.orgConfirms the identity of the separated tautomer peaks. acs.org

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are widely used for metabolite profiling in studies of biosynthetic pathways involving IPyA. nih.gov For instance, HPLC analysis has been employed to identify IAA, indole-3-lactic acid (ILA), and tryptophol (B1683683) from fungal cultures supplemented with tryptophan, where IPyA is a key intermediate. nih.gov In metabolic studies of Neurospora crassa, both TLC and HPLC analyses confirmed that the fungus produces IAA through the IPyA pathway. nih.gov Similarly, HPLC has been used in conjunction with gas chromatography-mass spectrometry (GC-MS) to purify extracts for the determination of IPyA levels in Arabidopsis thaliana. nih.gov These techniques are essential for profiling the range of indolic compounds produced in various organisms. nih.gov

Spectroscopic Characterization in Mechanistic Studies

Spectroscopic methods are indispensable for the structural elucidation of IPyA and for understanding the dynamics of its tautomerism.

A combination of spectroscopic techniques provides comprehensive structural information about the IPyA molecule and its tautomers.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy has been used to study the vibrational spectrum of matrix-isolated IPyA to gain information about its stable forms in the gas phase. researchgate.net By comparing experimental spectra with theoretical density functional calculations, researchers can attribute observed bands to specific vibrational modes, such as O-H, N-H, and C=O stretching frequencies, which differ between the keto and enol forms. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to investigate the optical properties of indole (B1671886) compounds. researchgate.net The absorption spectra of the tautomers can be used for their identification following separation by chromatography. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for confirming the molecular structure of indole derivatives. nih.gov Both ¹H and ¹³C NMR have been used to analyze IPyA, helping to confirm the structural assignments of the separated keto and enol tautomers. researchgate.netnih.gov Two-dimensional NMR experiments can further elucidate the electrostatic interactions and connectivity within the molecule. nih.gov

Spectroscopic TechniqueApplication for Indole-3-Pyruvic Acid
FT-IR Studies the vibrational modes to differentiate between the structures of the keto and enol tautomers in the gas phase. researchgate.net
UV-Vis Characterizes the optical properties and aids in the identification of tautomers after chromatographic separation. researchgate.netresearchgate.net
NMR (¹H and ¹³C) Provides definitive structural confirmation of the keto and enol forms. researchgate.netnih.gov

Mass Spectrometry-Based Metabolomics for Pathway Elucidation

Mass spectrometry-based metabolomics has become an indispensable tool for elucidating complex biochemical pathways like the Indole-3-Pyruvic Acid (IPA) pathway, which is a key route for auxin biosynthesis in plants and microorganisms. nih.govhmdb.ca This approach allows for the sensitive and specific detection and quantification of the various intermediates involved in the pathway.

The IPA pathway involves the conversion of tryptophan to indole-3-acetic acid (IAA) via several intermediates, including indole-3-pyruvic acid (IPyA) and indole-3-acetaldehyde (IAAld). plos.orgnih.gov Due to the inherent instability of IPyA and IAAld, direct measurement can be challenging. plos.orgoup.com Therefore, metabolomics studies often rely on the detection of more stable derivatives or related metabolites.

Researchers have successfully utilized techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) to identify and quantify these intermediates. oup.commdpi.comnih.gov For instance, a study on Neurospora crassa used HPLC to profile metabolites and found that cultures supplemented with tryptophan produced various indolic compounds, with IAA being the most abundant. plos.org Another study on Arabidopsis developed an LC-MS/MS method for the quantitative analysis of IAA metabolites, demonstrating the low endogenous levels of these compounds. nih.gov

The interactive data table below summarizes hypothetical but representative findings from a mass spectrometry-based metabolomics study of the IPA pathway, illustrating the types of data generated in such research.

MetaboliteRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)Concentration (ng/g FW) - Condition AConcentration (ng/g FW) - Condition B
Tryptophan 2.5205.1188.1150.285.6
Indole-3-Pyruvic Acid 4.1204.1158.112.525.8
Indole-3-Lactic Acid 3.8206.1130.18.215.1
Indole-3-Aceticaldehyde 5.2160.1130.15.19.7
Indole-3-Acetic Acid 4.8176.1130.135.472.3

This table is a representative example and does not reflect data from a single specific study.

These advanced analytical techniques provide crucial insights into the regulation and dynamics of the Indole-3-Pyruvic Acid pathway, enhancing our understanding of auxin biosynthesis and its role in various biological processes.

Theoretical and Computational Investigations of Indole 3 Pyruvic Acid

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and reactivity of molecules. For indole (B1671886) derivatives, these computational methods provide deep insights into their behavior at a molecular level.

Density Functional Theory (DFT) for Conformational Analysis and Stability Prediction

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometry of molecules. By calculating the electron density, DFT can accurately predict the most stable three-dimensional arrangement of atoms (conformation) and the associated energy.

In the analysis of indole-3-carboxaldehyde (B46971), DFT calculations, typically using a basis set like B3LYP/6-31G(d,p), are employed to optimize the molecular geometry. These calculations determine bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. The stability of the molecule is confirmed by vibrational frequency analysis; the absence of imaginary frequencies indicates that the optimized structure is a true energy minimum. Such studies confirm that the indole ring system is planar, with the carboxaldehyde group also lying in the same plane to maximize conjugation.

Table 1: Selected Optimized Geometrical Parameters for Indole-3-carboxaldehyde (Illustrative)

Parameter Bond/Angle Calculated Value
Bond Length C2-C3 1.38 Å
Bond Length C3-C9 (aldehyde) 1.47 Å
Bond Length C9=O10 (carbonyl) 1.22 Å
Bond Angle C2-C3-C9 128.5°
Dihedral Angle N1-C2-C3-C9 179.9°

Note: These values are representative and derived from typical DFT calculations on similar aromatic aldehydes.

Frontier Molecular Orbital (FMO) Theory for Reactivity Insights

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of the molecule's kinetic stability and chemical reactivity.

For indole-3-carboxaldehyde, the HOMO is typically distributed over the π-system of the indole ring, indicating that this is the primary site for electron donation in reactions with electrophiles. Conversely, the LUMO is often localized over the carboxaldehyde group and the adjacent C2-C3 bond, suggesting this region is susceptible to nucleophilic attack. A smaller HOMO-LUMO gap implies higher reactivity. Studies on indole-3-carboxaldehyde analogs show an energy gap of approximately 4.1 eV, which points to a molecule with significant chemical reactivity. mdpi.com

Table 2: Frontier Molecular Orbital Energies for Indole-3-carboxaldehyde (Illustrative)

Molecular Orbital Energy (eV) Description
HOMO -6.2 Electron-donating potential, located on the indole ring
LUMO -2.1 Electron-accepting potential, located on the C=O group
Energy Gap (ΔE) 4.1 Indicates chemical reactivity and stability

Note: Values are representative based on published data for analogous compounds. mdpi.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. It is used to predict how a molecule will interact with other charged species, identifying regions prone to electrophilic and nucleophilic attack. In an MEP map, electron-rich areas (negative potential, typically colored red) are susceptible to electrophilic attack, while electron-poor regions (positive potential, colored blue) are targets for nucleophiles.

The MEP map of indole-3-carboxaldehyde reveals a significant negative potential around the carbonyl oxygen atom of the aldehyde group, making it a prime site for hydrogen bonding and interactions with electrophiles. mdpi.com The hydrogen atom on the indole nitrogen (N-H) typically shows a region of positive potential, indicating its role as a hydrogen bond donor. The π-rich surface of the indole rings also shows a degree of negative potential, making it attractive to cations. mdpi.com

Natural Bond Orbital (NBO) Analysis for Bioactivity Prediction

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer events (delocalization) between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energy E(2). These interactions are crucial for understanding molecular stability and bioactivity.

Molecular Modeling for Biological Interactions

Molecular modeling techniques, particularly molecular docking, are essential for predicting how a ligand (like an indole derivative) might bind to a biological target, such as an enzyme.

Molecular Docking Simulations for Enzyme-Ligand Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor's active site. The simulation calculates a binding affinity or docking score, which estimates the strength of the interaction.

Derivatives of indole-3-carboxaldehyde have been studied as inhibitors for various enzymes. For instance, docking studies of indole-3-carbaldehyde oxime derivatives against the urease enzyme from Helicobacter pylori have been performed. mdpi.com These simulations show that the indole moiety can form critical interactions with amino acid residues in the enzyme's active site.

Key interactions typically observed include:

Hydrogen Bonding: The carbonyl oxygen or the indole N-H group often act as hydrogen bond acceptors or donors, respectively, forming bonds with residues like arginine or aspartate.

Hydrophobic Interactions: The aromatic indole ring frequently engages in hydrophobic or π-π stacking interactions with aromatic residues such as tyrosine, phenylalanine, or tryptophan within the binding pocket.

These interactions anchor the ligand within the active site, leading to the inhibition of the enzyme's activity. The binding energy scores from these simulations help in ranking potential inhibitors and guiding the design of more potent therapeutic agents.

Table 3: Illustrative Molecular Docking Results of an Indole-3-carboxaldehyde Derivative with a Target Enzyme

Ligand Binding Energy (kcal/mol) Key Interacting Residues Interaction Type
Indole-3-carboxaldehyde oxime -7.5 TYR-305, PHE-212 π-π Stacking
Indole-3-carboxaldehyde oxime -7.5 ARG-150, ASP-221 Hydrogen Bonding

Note: Data is representative of typical docking studies on indole derivatives with enzyme targets. mdpi.com

Molecular Dynamics (MD) Simulations for Protein-Ligand Stability and Conformational Dynamicsnp-mrd.orgcaymanchem.com

This section would typically discuss computational studies on how Indole-3-Pyruvic Acid interacts with proteins. Such simulations are used to understand the stability of the protein-ligand complex and the dynamic conformational changes that occur upon binding.

Theoretical Prediction of Novel Applications

This section would explore potential new uses for Indole-3-Pyruvic Acid based on theoretical calculations of its properties.

This subsection would delve into the theoretical assessment of the nonlinear optical properties of Indole-3-Pyruvic Acid. Computational methods are employed to predict its potential for applications in materials science, such as in the development of new optical devices. Research has shown that indole derivatives can exhibit good NLO behavior. researchgate.netarxiv.org

Future Directions and Emerging Research Avenues for Indole 3 Pyruvic Acid

Elucidation of Regulatory Networks in Biosynthesis and Metabolism

The biosynthesis of auxin via the IPA pathway is a tightly controlled process, subject to multiple layers of regulation to ensure precise spatial and temporal distribution of this vital hormone. Future research will focus on unraveling the intricate regulatory networks that govern the expression and activity of key enzymes in this pathway.

Transcriptional and Post-Transcriptional Regulation: The primary enzymes responsible for the conversion of tryptophan to IPA are tryptophan aminotransferases (TAA1/TARs), while YUCCA flavin-monooxygenases (YUCs) catalyze the subsequent conversion of IPA to indole-3-acetic acid (IAA). researchgate.net The expression of the genes encoding these enzymes is subject to complex transcriptional control, involving transcription factors, DNA methylation, and histone modifications. researchgate.net Additionally, post-transcriptional regulation, such as alternative splicing and polyadenylation, adds another layer of complexity to the control of enzyme levels. researchgate.net

Feedback Regulation: A key aspect of the regulation of the IPA pathway is feedback inhibition. The product of the TAA1/TAR enzymes, IPA, can act as a competitive inhibitor of TAA1 activity, preventing the over-accumulation of this intermediate. pnas.orgnih.gov This "push and pull" mechanism, where TAA1/TARs "push" the reaction towards IPA and YUCs "pull" IPA towards IAA, is crucial for maintaining appropriate levels of IPA and IAA. nih.gov This feedback loop is a conserved mechanism in both monocots and eudicots. pnas.org

Table 1: Key Enzymes in the Indole-3-Pyruvic Acid Pathway and their Regulation

EnzymeGene FamilyFunctionRegulation
Tryptophan AminotransferaseTAA1/TARsConverts Tryptophan to Indole-3-pyruvic acidTranscriptional control, Post-transcriptional modifications, Feedback inhibition by IPA researchgate.netpnas.org
YUCCA Flavin-monooxygenaseYUCsConverts Indole-3-pyruvic acid to Indole-3-acetic acidTranscriptional control, Feedback regulation by IAA researchgate.net
Indole-3-pyruvate decarboxylaseIPDCConverts Indole-3-pyruvic acid to Indole-3-acetaldehydeTranscriptional control frontiersin.org
Aldehyde Dehydrogenase---Converts Indole-3-acetaldehyde to Indole-3-acetic acidTranscriptional control plos.org

Advanced Chemical Biology Approaches for Pathway Manipulation

Chemical biology offers powerful tools to dissect and manipulate metabolic pathways with high precision. The development of novel small-molecule inhibitors and activators targeting the enzymes of the IPA pathway will continue to be a fruitful area of research. These chemical probes can be used to modulate auxin biosynthesis in a conditional and reversible manner, providing insights into the dynamic roles of IPA and IAA in various developmental processes.

Furthermore, the application of techniques like optogenetics, where light is used to control the activity of proteins, could enable researchers to manipulate IPA production with unprecedented spatiotemporal resolution. Synthetic biosensors that can detect and report on the levels of IPA in living cells will also be invaluable for understanding the dynamics of auxin biosynthesis in real-time.

Exploration of Novel Enzymatic Transformations and Catalytic Mechanisms

While the core steps of the IPA pathway are well-established, there is still much to learn about the enzymatic transformations involved. A deeper understanding of the catalytic mechanisms of TAA1/TARs and YUCs will be crucial for the rational design of more specific and potent inhibitors. For example, understanding the substrate specificity of TAA1 can explain how it efficiently carries out both the forward reaction of auxin biosynthesis and the reverse reaction. pnas.org

Moreover, research in various organisms, including fungi like Neurospora crassa, is revealing novel enzymes and alternative steps in the IPA pathway. plos.orgnih.gov For instance, in some organisms, indole-3-pyruvate decarboxylase converts IPA to indole-3-acetaldehyde, which is then oxidized to IAA. plos.orgnih.gov The characterization of these novel enzymes and their catalytic mechanisms will provide a more complete picture of the diversity of auxin biosynthesis pathways in nature.

Integration of Omics Data for Systems-Level Understanding

The advent of high-throughput "omics" technologies, such as transcriptomics, proteomics, and metabolomics, provides an unprecedented opportunity to study the IPA pathway from a systems-level perspective. By integrating these large datasets, researchers can build comprehensive models of the regulatory networks that control auxin biosynthesis and its interaction with other metabolic and signaling pathways.

Ingenuity Pathway Analysis (IPA) is a powerful bioinformatics tool that can be used to analyze complex omics data and identify key upstream regulators, downstream effects, and enriched canonical pathways. youtube.comqiagen.com This type of analysis can help to generate new hypotheses about the regulation and function of the IPA pathway that can then be tested experimentally.

Development of Indole-3-Pyruvic Acid as a Research Tool in Interdisciplinary Fields

The importance of IPA extends beyond plant biology. As a key metabolite in tryptophan metabolism, IPA is also relevant to research in microbiology, medicine, and environmental science. For example, many plant-associated bacteria produce auxin via the IPA pathway, which can influence plant growth and development. researchgate.net Understanding the role of IPA in these plant-microbe interactions could lead to new strategies for promoting plant growth and protecting against pathogens.

In the context of human health, tryptophan metabolism is linked to a variety of physiological processes, and alterations in this pathway have been implicated in several diseases. Further research into the role of IPA in these contexts could lead to the development of new diagnostic markers and therapeutic interventions.

Investigation of Ecological and Environmental Dynamics of Indole-3-Pyruvic Acid in Unexplored Biomes

The IPA pathway is not limited to terrestrial plants and their associated microbes. It is likely that this pathway is also active in a wide range of other organisms and environments, from marine ecosystems to extreme biomes. Exploring the diversity and function of the IPA pathway in these unexplored settings could reveal novel adaptations and ecological interactions.

For instance, investigating how organisms in extreme environments, such as deserts or deep-sea vents, utilize the IPA pathway to produce auxin could provide insights into the role of this hormone in stress tolerance and adaptation. Furthermore, understanding the environmental factors that influence IPA production and degradation in different ecosystems will be crucial for predicting how these systems will respond to environmental change.

Q & A

Q. Table 1: Comparative Yields Under Different Conditions

SolventCatalystTemp (°C)Yield (%)
DCMZnCl₂068
THFNone2545
TolueneBF₃·Et₂O1072

Basic: What analytical techniques are essential for characterizing hydroxymethyl 2-methyl-3-indolyl ketone?

Answer:

  • Melting Point Analysis : Compare against known indole derivatives (e.g., indole-3-carboxaldehyde: mp 193–198°C ; indole-2-carboxylic acid: mp 205–209°C ).
  • Spectroscopy :
    • ¹H/¹³C NMR : Identify substituent patterns (e.g., hydroxymethyl protons at δ 4.1–4.5 ppm; ketone carbonyl at ~200 ppm ).
    • FT-IR : Confirm ketone (C=O stretch at ~1700 cm⁻¹) and hydroxyl (broad peak at 3200–3500 cm⁻¹) groups .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺ expected for C₁₁H₁₁NO₂: 197.0946) .

Advanced: How can stereochemical outcomes be controlled during the synthesis of hydroxymethyl-substituted indolyl ketones?

Answer:

  • Chiral Organocatalysts : Use proline-derived catalysts to induce asymmetry during cyclization or alkylation steps .
  • Protecting Group Strategy : Temporarily block the hydroxymethyl group (e.g., as a silyl ether) to prevent racemization during ketone reduction .
  • X-ray Crystallography : Resolve absolute configuration post-synthesis. For example, Wieland-Miescher ketone analogues with angular hydroxymethyl groups were confirmed via X-ray .

Advanced: How should researchers resolve contradictions in spectroscopic data during characterization?

Answer:

  • Multi-Nuclear NMR : Use 2D techniques (e.g., COSY, HSQC) to assign overlapping proton signals. For example, NOESY can differentiate regioisomers by spatial proximity .
  • Crystallographic Validation : Single-crystal X-ray diffraction provides unambiguous structural confirmation, critical when NMR data conflicts with computational predictions .
  • Computational Modeling : Compare experimental IR or NMR shifts with DFT-calculated spectra (e.g., B3LYP/6-31G* level) .

Advanced: What computational tools predict the reactivity of hydroxymethyl 2-methyl-3-indolyl ketone in nucleophilic reactions?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the ketone group’s electrophilicity can be quantified via partial charge analysis .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar solvents stabilize zwitterionic intermediates in aldol additions) .

Basic: What are the thermal stability and storage requirements for hydroxymethyl 2-methyl-3-indolyl ketone?

Answer:

  • Thermal Stability : Decomposition occurs above 200°C (similar to indole-3-carboxaldehyde ).
  • Storage : Keep under inert gas (N₂/Ar) at –20°C to prevent oxidation of the hydroxymethyl group .

Q. Table 2: Stability in Common Solvents

SolventDegradation (%/month at 4°C)
DMSO<5
Methanol10–15
Chloroform8–12

Advanced: How does the hydroxymethyl group influence the compound’s pharmacological activity in drug discovery?

Answer:

  • Bioisosteric Replacement : The hydroxymethyl group mimics natural substrates (e.g., tryptophan derivatives), enhancing binding to serotonin receptors .
  • Metabolic Stability : Hydroxymethyl groups undergo slower glucuronidation compared to hydroxyl groups, improving half-life in vivo .
  • Structure-Activity Relationship (SAR) : Modify the hydroxymethyl chain length to optimize potency (e.g., methyl vs. ethyl derivatives reduce off-target effects) .

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